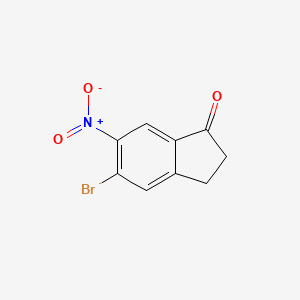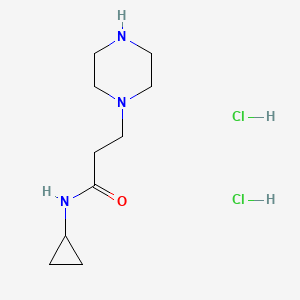
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
Descripción general
Descripción
“N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1311318-04-3 . It has a molecular weight of 270.2 . The IUPAC name for this compound is N-cyclopropyl-3-(1-piperazinyl)propanamide dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride” is1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Analogs of σ Receptor Ligands for Oncology Applications
Analogues of σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography radiotracers in oncology, highlight the importance of modifying chemical structures to enhance diagnostic and therapeutic applications. These modifications aim to improve tumor cell entry while minimizing antiproliferative activity, showcasing the strategy of adjusting chemical properties for specific biomedical uses (Abate et al., 2011).
Copper(II) Complexes in Antitumor Activity
The study of water-soluble copper(II) coordination compounds, including those with piperazine units, emphasizes the role of metal complexes in inducing apoptosis in cancer cells. These findings underscore the potential of designing metal-based drugs to selectively target cancer cells, offering insights into novel therapeutic approaches (Terra et al., 2021).
Anticancer and Antituberculosis Activities of Cyclopropyl Piperazine Derivatives
Research on cyclopropyl piperazine derivatives explores their dual anticancer and antituberculosis properties, highlighting the versatility of cyclopropyl and piperazine moieties in medicinal chemistry. Such studies provide a foundation for developing multifunctional drugs capable of addressing diverse health challenges (Mallikarjuna et al., 2014).
Antiallergic Potential of Piperazinyl Propanamides
The synthesis and evaluation of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides for antiallergic activity demonstrate the application of piperazine derivatives in developing treatments for allergic reactions. This research contributes to the ongoing search for more effective and safer antiallergic compounds (Courant et al., 1993).
Building Blocks for Drug Discovery
The design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, piperazine, and morpholine for use in drug discovery underscore the importance of creating novel building blocks. These efforts aim to increase the conformational flexibility and size of drug molecules, potentially leading to the discovery of new therapeutic agents with improved properties (Feskov et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALWWZLPDQQTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



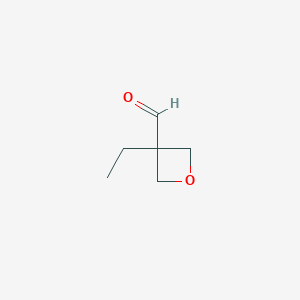
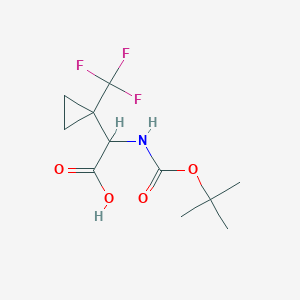
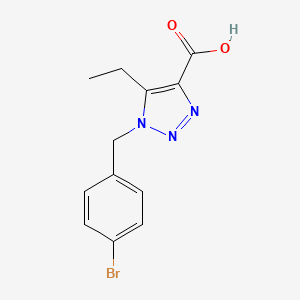
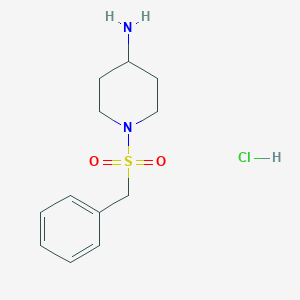
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
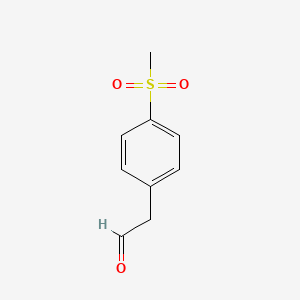
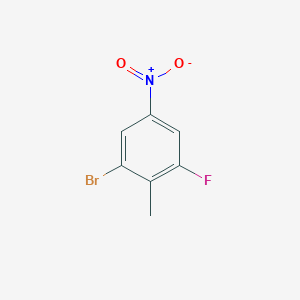
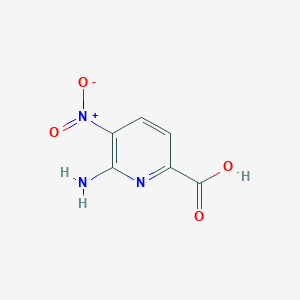
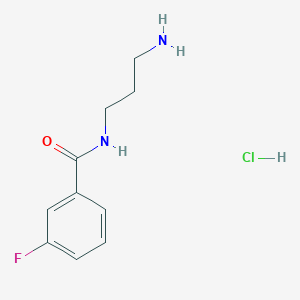
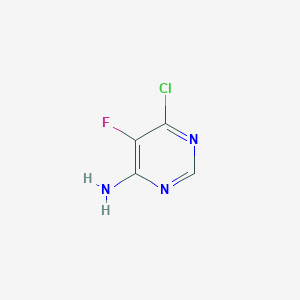
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)
